2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal
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Overview
Description
2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a hydrazono group, a thienyl ring, and a propanal backbone, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal typically involves the reaction of 3-methylphenylhydrazine with a suitable aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal involves its interaction with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The thienyl ring may also contribute to the compound’s activity by providing additional binding sites .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-furyl)propanal
- 2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-pyridyl)propanal
- 2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-phenyl)propanal
Uniqueness
Compared to similar compounds, 2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions, making it a valuable compound for specific applications .
Properties
IUPAC Name |
(Z)-3-hydroxy-2-[(3-methylphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-10-4-2-5-11(8-10)15-16-12(9-17)14(18)13-6-3-7-19-13/h2-9,17H,1H3/b12-9-,16-15? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRLLRFSKOLXRX-URYLYREUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC(=CO)C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N=N/C(=C\O)/C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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